molecular formula C21H21FN2O2 B11419645 N-[4-(dimethylamino)benzyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide

N-[4-(dimethylamino)benzyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11419645
M. Wt: 352.4 g/mol
InChI Key: DRWRHRTZZAOGNM-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dimethylamino group, a fluorine atom, and a furan ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the dimethylamino group and the fluorine atom enhances its binding affinity and specificity. The furan ring contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to the combination of the dimethylamino group, fluorine atom, and furan ring, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H21FN2O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C21H21FN2O2/c1-23(2)17-11-9-16(10-12-17)14-24(15-18-6-5-13-26-18)21(25)19-7-3-4-8-20(19)22/h3-13H,14-15H2,1-2H3

InChI Key

DRWRHRTZZAOGNM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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